molecular formula C12H23NO4 B1444155 (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1416444-68-2

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B1444155
CAS No.: 1416444-68-2
M. Wt: 245.32 g/mol
InChI Key: KKFSVQAEKAPAJT-SECBINFHSA-N
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Description

The compound is a derivative of morpholine, which is a common chemical structure found in many pharmaceuticals and other biologically active compounds. The presence of the hydroxymethyl group (-CH2OH) suggests that it could be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, hydroxymethylation is a common reaction in organic chemistry. It involves the addition of a hydroxymethyl group (-CH2OH) to a molecule, often through the reaction with formaldehyde .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

The hydroxymethyl group can participate in various chemical reactions. For example, it can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of functional groups. For example, the hydroxymethyl group can increase the water solubility of poorly soluble drugs .

Scientific Research Applications

Chemoenzymatic Synthesis Applications

  • The compound has been used in the enantioselective synthesis of biologically active molecules, such as the systematic fungicide fenpropimorph. This involves a series of reactions including decarbethoxylation, lipase-catalyzed kinetic resolution, and final reduction processes to yield enantiomerically pure substances (A. Avdagić et al., 1994).

Structural and Molecular Studies

  • Structural analyses of similar tert-butyl esters have shown configurations and interactions such as distorted half-chair configurations and hydrogen bonding, which are crucial for understanding the stereochemical properties of these compounds and their derivatives (Thomas Kolter et al., 1996).

Synthetic Methodology Development

  • The compound and its derivatives have been pivotal in developing new synthetic methodologies, such as the highly stereoselective hydroformylation processes for synthesizing homochiral amino acid derivatives, demonstrating the compound's role in synthesizing complex organic molecules (L. Kollár et al., 1993).

Medicinal Chemistry and Drug Design

  • In medicinal chemistry, derivatives of the mentioned compound are used to synthesize intermediates for potent CCR2 antagonists, showcasing its utility in drug design and development. The key steps include iodolactamization to yield highly functionalized intermediates (C. Campbell et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information on the compound or its intended use, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its synthesis, improving its properties, or investigating its mechanism of action .

Properties

IUPAC Name

tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFSVQAEKAPAJT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Reactant of Route 5
(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Reactant of Route 6
(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

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